molecular formula C17H19N3O3 B15291586 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea CAS No. 24827-78-9

1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea

Cat. No.: B15291586
CAS No.: 24827-78-9
M. Wt: 313.35 g/mol
InChI Key: MWQXCGJYCCBRJK-UHFFFAOYSA-N
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Description

1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:

    Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include methanol or ethanol.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.

Scientific Research Applications

1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.

    1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.

Uniqueness

1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.

Properties

CAS No.

24827-78-9

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3

InChI Key

MWQXCGJYCCBRJK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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